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Compound of Interest

1-(4-Hydroxyphenyl)-2-
Compound Name:
phenylbutan-1-one

Cat. No.: B129655

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectral characterization of the organic compound
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. A comprehensive search of public spectral
databases and scientific literature did not yield experimentally-derived NMR, IR, or MS data for
this specific molecule. This guide, therefore, provides a detailed overview of the expected
spectral characteristics based on its chemical structure, alongside generalized experimental
protocols for obtaining such data. This information is intended to serve as a reference for
researchers synthesizing or working with this compound and similar molecular architectures.

Introduction

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is a ketone derivative with a diarylbutan-1-one
scaffold. Such structures are of interest in medicinal chemistry and materials science.
Spectroscopic analysis is critical for the verification of the chemical structure and purity of
synthesized compounds. This document outlines the anticipated Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound and provides
standardized protocols for their acquisition.

Predicted Spectral Data

While experimental data is not available, the following tables summarize the expected spectral
features of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one based on its structure and data from
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analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR): The expected proton NMR spectrum would be complex due to the
chirality at the second carbon, leading to diastereotopic protons in the ethyl group.

] Expected Chemical o )
Proton Assignment _ Multiplicity Integration
Shift (8, ppm)

Phenolic -OH 45-6.0 Singlet (broad) 1H

Aromatic H (on
hydroxyphenyl ring, 7.8-8.0 Doublet 2H
ortho to C=0)

Aromatic H (on phenyl

] 72-74 Multiplet 5H
ring)
Aromatic H (on
hydroxyphenyl ring, 6.8-7.0 Doublet 2H
meta to C=0)

_ Triplet or Doublet of
Methine H (-CH-) 40-45 1H

Doublets

Methylene H (-CHz-) 1.8-2.2 Multiplet 2H
Methyl H (-CHs) 08-11 Triplet 3H

13C NMR (Carbon NMR): The carbon NMR would show distinct signals for each carbon atom in
the molecule.
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Carbon Assignment

Expected Chemical Shift (3, ppm)

Carbonyl C=0

195 - 205

Quaternary C (hydroxyphenyl, attached to -OH) 160 - 165

Quaternary C (phenyl, attached to butanone

chain)

140 - 145

Quaternary C (hydroxyphenyl, attached to C=0) 128 - 132

Aromatic CH (hydroxyphenyl, ortho to C=0) 130 - 135
Aromatic CH (phenyl) 125-130
Aromatic CH (hydroxyphenyl, meta to C=0) 115-120
Methine CH 50 - 60
Methylene CH:2 25-35
Methyl CHs 10-15

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups

present in the molecule.

Expected Wavenumber

Functional Group Intensity
(cm~)

O-H stretch (phenolic) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=0 stretch (ketone) 1670 - 1690 Strong

C=C stretch (aromatic)

1580 - 1620 and 1450 - 1500

Medium to Strong

C-O stretch (phenol)

1200 - 1260

Strong

© 2025 BenchChem. All rights reserved. 3/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak and characteristic fragmentation

patterns.

Analysis Type Expected m/z Value Interpretation

Molecular lon (M%) ~240.11 Molecular weight of C16H1602
Fragment corresponding to the

Fragmentation ~121.05 hydroxyphenyl carbonyl cation
[HOCsH4COJ*
Fragment corresponding to the

Fragmentation ~119.09 phenylpropyl cation
[CeHsCH(CH2CHS3)]*

) Tropylium ion [C7H7]* from the
Fragmentation ~91.05

phenyl group

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic
compound like 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-ds) in a standard 5 mm
NMR tube. Ensure the sample is fully dissolved.

e Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the

instrument to the specific solvent.

e 1H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a
relaxation delay of 1-2 seconds.
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13C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence.
A larger number of scans will be required compared to *H NMR.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the peaks in the H NMR
spectrum and reference the chemical shifts to the residual solvent peak or an internal
standard (e.g., TMS).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Apply pressure to ensure good contact between the
sample and the crystal.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the
sample spectrum. The instrument software will automatically ratio the sample spectrum to
the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing: Identify and label the major absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile).

lonization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI)
or Atmospheric Pressure Chemical lonization (APCI) are common for this type of molecule.
For direct analysis of the solid, Direct Analysis in Real Time (DART) could also be used.

Mass Analysis: Introduce the sample into the mass spectrometer. Acquire the mass
spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm
the structure. High-resolution mass spectrometry (HRMS) can be used to determine the
exact mass and elemental composition.
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Visualization of Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound.
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1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

'

Purification
(e.g., Chromatography, Recrystallization)
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General workflow for the synthesis, purification, and spectral analysis of a chemical compound.
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 To cite this document: BenchChem. [Spectral Analysis of 1-(4-Hydroxyphenyl)-2-
phenylbutan-1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129655#spectral-data-for-1-4-hydroxyphenyl-2-
phenylbutan-1-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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